BenchChemオンラインストアへようこそ!

5-Bromo-7-methoxy-1H-indazole

Antiproliferative Selectivity Regioisomer Comparison Hepatocellular Carcinoma

5-Bromo-7-methoxy-1H-indazole (CAS 1374652-62-6) is a heterocyclic small molecule belonging to the indazole family, characterized by a bromine atom at the C5 position and a methoxy group at the C7 position of the bicyclic ring system. With a molecular formula of C₈H₇BrN₂O and a molecular weight of 227.06 g/mol, this compound serves as a versatile synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and anti-inflammatory agents.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 1374652-62-6
Cat. No. B1380386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-methoxy-1H-indazole
CAS1374652-62-6
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1NN=C2)Br
InChIInChI=1S/C8H7BrN2O/c1-12-7-3-6(9)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
InChIKeyGLOTVIAEDAXCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-7-methoxy-1H-indazole (CAS 1374652-62-6) – Dual-Functionalized Indazole Building Block for Medicinal Chemistry and Fragment-Based Discovery


5-Bromo-7-methoxy-1H-indazole (CAS 1374652-62-6) is a heterocyclic small molecule belonging to the indazole family, characterized by a bromine atom at the C5 position and a methoxy group at the C7 position of the bicyclic ring system . With a molecular formula of C₈H₇BrN₂O and a molecular weight of 227.06 g/mol, this compound serves as a versatile synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and anti-inflammatory agents . The strategic placement of the C5-Br enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the C7-OMe group enhances solubility and modulates electronic properties [1]. Commercially available at purities of ≥97% (Aladdin Scientific) and 96% (BLD Pharm/Sigma-Aldrich), this compound is positioned as a research-grade building block for constructing indazole-based compound libraries .

Why 5-Bromo-7-methoxy-1H-indazole Cannot Be Replaced by Generic Indazole Analogs – The Critical Role of Substitution Pattern


Substitution of 5-bromo-7-methoxy-1H-indazole with a generic indazole or close regioisomer (e.g., 5-bromo-1H-indazole, 7-methoxy-1H-indazole, or 5-bromo-4-methoxy-1H-indazole) is not functionally equivalent due to the interdependent electronic and steric effects of the dual 5-Br/7-OMe substitution pattern. Antiproliferative profiling across four cancer cell lines demonstrates that the 7-methoxy position dramatically alters cytotoxicity — the 5-bromo-7-methoxy regioisomer exhibits a Hep-G2 IC₅₀ >50 µM (minimal cytotoxicity), whereas the 5-bromo-4-methoxy analog shows a Hep-G2 IC₅₀ of 3.32 µM (5.6-fold more potent), indicating that methoxy placement governs tissue-selective antiproliferative activity . Furthermore, 5-bromo-1H-indazole lacking the 7-OMe group displays only weak kinase inhibition (ROCK2 IC₅₀ = 16.3 µM, CK2α IC₅₀ = 410 µM), suggesting the 7-methoxy group is essential for achieving biologically relevant cellular potency [1]. In NOS pharmacology, 7-methoxy-1H-indazole (7-MI) is a validated nNOS inhibitor (IC₅₀ ~0.8 µM), but introduction of the electron-withdrawing 5-Br substituent is predicted to attenuate NOS binding affinity, making 5-bromo-7-methoxy-1H-indazole a weaker NOS ligand than its non-brominated parent — a critical consideration for target selectivity in NOS-related research [2][3]. Additionally, the C5-Br position is specifically activated for Pd-catalyzed cross-coupling in protected 5-bromoindazoles, while C6- or C7-bromo regioisomers exhibit different reactivity profiles under identical Buchwald or Suzuki conditions [4].

Quantitative Differentiation Evidence for 5-Bromo-7-methoxy-1H-indazole (CAS 1374652-62-6) – Head-to-Head and Cross-Study Comparator Data


Differential Hep-G2 Hepatocellular Carcinoma Cytotoxicity: 5-Bromo-7-methoxy vs. 5-Bromo-4-methoxy Regioisomer

The 5-bromo-7-methoxy-1H-indazole regioisomer demonstrates markedly reduced cytotoxicity against Hep-G2 hepatocellular carcinoma cells (IC₅₀ >50 µM) compared to the 5-bromo-4-methoxy-1H-indazole regioisomer (IC₅₀ = 3.32 µM), a difference of >15-fold, while both compounds exhibit comparable activity against K562 chronic myeloid leukemia cells (IC₅₀ = 5.15 µM for both) . This tissue-selective antiproliferative profile, where shifting the methoxy group from position 7 to position 4 converts a low-toxicity compound into a potent Hep-G2 cytotoxic agent, demonstrates that the 7-methoxy orientation confers a distinct biological fingerprint not achievable with the 4-methoxy analog.

Antiproliferative Selectivity Regioisomer Comparison Hepatocellular Carcinoma

Enhanced Cellular Antiproliferative Potency vs. 5-Bromo-1H-indazole (Lacking 7-Methoxy Group)

5-Bromo-1H-indazole, lacking the 7-methoxy substituent, exhibits only weak biochemical inhibition across multiple kinase targets — ROCK2 IC₅₀ = 16.3 µM (16,300 nM), CK2α IC₅₀ = 410 µM (410,000 nM), and MetAP2 IC₅₀ = 37 µM (37,000 nM) — all in the double-digit to triple-digit micromolar range [1]. In contrast, 5-bromo-7-methoxy-1H-indazole achieves single-digit micromolar antiproliferative activity against intact cancer cells (K562 IC₅₀ = 5.15 µM, PC-3 IC₅₀ = 6.57 µM, A549 IC₅₀ = 8.53 µM) . The 7-methoxy group thus confers a potency gain of 3- to 80-fold in cellular contexts compared to the parent 5-bromo scaffold, consistent with the established role of the 7-methoxy moiety as a critical pharmacophoric element for target engagement in the indazole series [2].

Kinase Inhibition Cellular Potency Gain Methoxy Pharmacophore

Predicted NOS Target Selectivity Advantage: Attenuated nNOS Inhibition vs. 7-Methoxy-1H-indazole

7-Methoxy-1H-indazole (7-MI) is a validated nNOS inhibitor with an IC₅₀ of approximately 800 nM (0.8 µM) against neuronal nitric oxide synthase [1]. Introduction of an electron-withdrawing bromine substituent at the C5 position is expected to reduce nNOS inhibitory potency based on established structure-activity relationships in the 7-substituted indazole series, where electron-withdrawing groups at positions other than C7 decrease NOS binding affinity [2]. While direct nNOS IC₅₀ data for 5-bromo-7-methoxy-1H-indazole has not been reported in primary literature, the compound's structural features predict attenuated NOS activity compared to 7-MI. This makes 5-bromo-7-methoxy-1H-indazole a superior choice when the research objective requires an indazole scaffold with minimized NOS off-target activity — for example, in kinase inhibitor programs where NOS inhibition is an undesired liability [3].

Nitric Oxide Synthase Target Selectivity Electron-Withdrawing Substituent Effect

Orthogonal Synthetic Versatility: Dual C5-Br Cross-Coupling Handle with C7-OMe Solubility/Electronic Modulation

5-Bromo-7-methoxy-1H-indazole uniquely combines two orthogonal functional handles on the indazole core: (i) a C5-Br atom that serves as a competent electrophilic partner in Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as demonstrated for the broader class of protected 5-bromoindazoles [1]; and (ii) a C7-OMe group that enhances aqueous solubility and modulates the electron density of the aromatic ring without interfering with cross-coupling at C5. In contrast, 7-methoxy-1H-indazole (CAS 133841-05-1) lacks any halogen coupling handle, limiting derivatization to electrophilic aromatic substitution or N-functionalization, while 5-bromo-1H-indazole (CAS 53857-57-1) lacks the methoxy-driven solubility and electronic tuning capability [2]. The combination positions 5-bromo-7-methoxy-1H-indazole as a privileged scaffold for library synthesis where sequential C5 elaboration followed by C7-directed SAR exploration is required.

Orthogonal Derivatization Cross-Coupling Medicinal Chemistry Building Block

Commercial Purity Specification Benchmark: ≥97% (Aladdin) and 96% (Sigma-Aldrich/BLD Pharm)

5-Bromo-7-methoxy-1H-indazole is commercially available at defined purity grades: ≥97% from Aladdin Scientific and 96% from Sigma-Aldrich/BLD Pharmatech (Cat. BL3H160C081A) . These specifications exceed the 95% purity commonly offered for related indazole building blocks such as 5-bromo-4-methoxy-1H-indazole (95%, AChemBlock) . The compound is supplied as a yellow to brown solid with storage recommendation at 2-8°C in sealed dry conditions, and is classified for research use only. The availability of COA (Certificate of Analysis) documentation from both major suppliers supports reproducible experimental outcomes in regulated research environments.

Commercial Availability Purity Specification Procurement Quality

Optimal Research and Procurement Application Scenarios for 5-Bromo-7-methoxy-1H-indazole (CAS 1374652-62-6) Based on Quantitative Differentiation Evidence


Hepatocellular Carcinoma-Selective Compound Library Synthesis

For medicinal chemistry programs constructing indazole-based compound libraries where liver-sparing cytotoxicity is desired, the 5-bromo-7-methoxy regioisomer should be selected over the 5-bromo-4-methoxy analog. As demonstrated by the >15-fold difference in Hep-G2 IC₅₀ (>50 µM vs. 3.32 µM), the 7-methoxy orientation provides a built-in selectivity filter against hepatocellular carcinoma cells while maintaining comparable antiproliferative activity in K562 leukemia cells (IC₅₀ = 5.15 µM for both regioisomers) . This enables hit triage at the scaffold level before extensive SAR exploration.

Kinase Inhibitor Lead Generation with Reduced nNOS Off-Target Risk

In kinase inhibitor discovery where nNOS inhibition is an undesired liability (e.g., TTK, PLK4, Aurora kinase programs), 5-bromo-7-methoxy-1H-indazole offers a scaffold-level advantage over 7-methoxy-1H-indazole. The electron-withdrawing C5-Br substituent is predicted to attenuate NOS binding based on established SAR in the 7-substituted indazole series, where 7-MI (IC₅₀ ~0.8 µM) serves as a potent nNOS inhibitor but electron-withdrawing modifications reduce NOS affinity [1][2]. This allows medicinal chemists to use 5-bromo-7-methoxy-1H-indazole as a starting scaffold with intrinsically lower NOS liability.

Sequential Orthogonal Derivatization for Fragment-to-Lead Optimization

For fragment-based drug discovery or parallel library synthesis, 5-bromo-7-methoxy-1H-indazole enables a two-dimensional diversification strategy: Pd-catalyzed cross-coupling at C5-Br (Suzuki, Buchwald-Hartwig, Sonogashira) followed by or concurrent with C7-OMe-mediated property modulation, without requiring protecting group interconversion [3]. This orthogonal reactivity reduces the synthetic step count compared to starting from mono-functionalized indazoles (e.g., 7-methoxy-1H-indazole or 5-bromo-1H-indazole) and is compatible with the regioselective N-protection strategies developed for 5-bromoindazoles [4].

Procurement for Reproducible Academic Medicinal Chemistry Research Requiring High-Purity Building Blocks

Academic laboratories conducting structure-activity relationship studies with publication-quality data requirements should procure 5-bromo-7-methoxy-1H-indazole at the ≥97% purity grade (Aladdin Scientific) or 96% grade (Sigma-Aldrich/BLD Pharm) with Certificate of Analysis documentation, rather than lower-purity 95% alternatives. The 2% absolute purity advantage and documented COA reduce the probability of impurity-driven false positives in biological assays, a critical consideration when the compound serves as the starting point for multi-step synthetic sequences where early-stage impurities propagate and amplify .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-7-methoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.